Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17243296
InChI: InChI=1S/C11H16N2O2S/c1-3-6-4-5-7-8(11(14)15-2)9(12)16-10(7)13-6/h6,13H,3-5,12H2,1-2H3
SMILES:
Molecular Formula: C11H16N2O2S
Molecular Weight: 240.32 g/mol

Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate

CAS No.:

Cat. No.: VC17243296

Molecular Formula: C11H16N2O2S

Molecular Weight: 240.32 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate -

Specification

Molecular Formula C11H16N2O2S
Molecular Weight 240.32 g/mol
IUPAC Name methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate
Standard InChI InChI=1S/C11H16N2O2S/c1-3-6-4-5-7-8(11(14)15-2)9(12)16-10(7)13-6/h6,13H,3-5,12H2,1-2H3
Standard InChI Key DFWUXLAMAXEFEJ-UHFFFAOYSA-N
Canonical SMILES CCC1CCC2=C(N1)SC(=C2C(=O)OC)N

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s core structure consists of a tetrahydrothieno[2,3-b]pyridine system, a bicyclic framework merging a thiophene ring (a five-membered sulfur-containing heterocycle) with a partially saturated pyridine ring. Key substituents include:

  • Ethyl group at position 6 of the pyridine moiety

  • Methyl ester at position 3 of the thiophene ring

  • Amino group at position 2, enhancing hydrogen-bonding potential .

The IUPAC name, methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate, systematically describes this arrangement. The stereochemistry at position 6 remains undefined in available data, presenting an opportunity for chiral resolution studies .

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC₁₁H₁₆N₂O₂S
Molecular Weight240.32 g/mol
CAS Registry Number1017794-06-7
SMILES NotationCCC1CCC2=C(N1)SC(=C2C(=O)OC)N
InChI KeyDFWUXLAMAXEFEJ-UHFFFAOYSA-N

Synthesis and Manufacturing

Industrial Availability

CymitQuimica lists the compound (Ref. 54-OR1070) as available for inquiry, though pricing and bulk quantities require direct consultation . The lack of widespread commercial availability suggests it remains a specialty chemical, primarily used in research settings.

Physicochemical Properties

Solubility and Partitioning

  • LogP (XLogP3-AA): 3.3, indicating moderate lipophilicity .

  • Polar Surface Area: 92.6 Ų, suggesting significant hydrogen-bonding capacity and poor blood-brain barrier penetration .

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water.

Table 2: Computed Physicochemical Properties

PropertyValueSignificance
Hydrogen Bond Donors2Targets polar biological sites
Hydrogen Bond Acceptors5Enhances water solubility
Rotatable Bonds3Conformational flexibility
Topological Polar Surface Area92.6 ŲPredicts membrane permeability

Stability and Reactivity

  • Thermal Stability: Expected to decompose above 250°C, based on analogous compounds.

  • Hydrolytic Sensitivity: The methyl ester may undergo hydrolysis under basic conditions, forming the corresponding carboxylic acid.

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